molecular formula C12H18FN3 B2421834 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine CAS No. 112822-55-6

2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine

Cat. No.: B2421834
CAS No.: 112822-55-6
M. Wt: 223.295
InChI Key: GUSURUIQFOWUNJ-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine (CAS 112822-55-6) is a high-purity piperazine-based chemical building block of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C12H18FN3 and a molecular weight of 223.29 g/mol, this compound serves as a key synthetic intermediate for the development of novel biologically active molecules . Its structure, featuring a fluorophenyl-piperazine moiety, is frequently explored in the design and synthesis of ligands targeting central nervous system (CNS) receptors and transporters . Research utilizing similar fluorophenyl-piperazine derivatives has demonstrated their potential as modulators of neurological targets, including investigations into atypical dopamine transporter (DAT) inhibitors . Such compounds are valuable tools for researchers studying the mechanisms underlying neuropsychiatric disorders and developing potential pharmacotherapeutic agents. The piperazine ring system can adopt various conformations, which influences its coordination properties and interaction with biological targets . This compound must be handled with care. Refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. This product is intended for research purposes only and is not classified as a drug or pharmaceutical agent. It is strictly for use in laboratory settings by qualified professionals. It is not for human or veterinary diagnostic or therapeutic use. Keep in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c13-11-3-1-2-4-12(11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSURUIQFOWUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine typically involves the reaction of 2-fluoroaniline with piperazine. The process can be summarized in the following steps:

    Nucleophilic Substitution: 2-Fluoroaniline reacts with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Biological Activity

2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine, with the molecular formula C12H17FN2, is a piperazine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a fluorophenyl group, which enhances its pharmacological properties. Its primary biological activity involves the inhibition of equilibrative nucleoside transporters (ENTs), which play crucial roles in nucleotide synthesis and adenosine signaling.

Chemical Structure and Properties

The structure of this compound is depicted below:

C12H17FN2\text{C}_{12}\text{H}_{17}\text{F}\text{N}_{2}

This compound features:

  • A piperazine ring that contributes to its interaction with biological targets.
  • A fluorophenyl group , which is essential for its unique chemical behavior and biological activity.

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . These transporters are responsible for the uptake of nucleosides across cell membranes, influencing various biochemical pathways.

Mode of Action

The compound inhibits the function of ENTs, leading to:

  • Altered nucleoside transport dynamics.
  • Potential downstream effects on nucleotide synthesis and adenosine regulation, which can influence cellular signaling and metabolism.

Anticancer Activity

Research indicates that piperazine derivatives, including this compound, exhibit promising anticancer properties. For example:

  • Studies have shown that related compounds can inhibit cancer cell proliferation across various cell lines, suggesting a potential therapeutic role in oncology .

Antimicrobial Properties

Piperazine derivatives are also noted for their antimicrobial activities. Compounds structurally similar to this compound have demonstrated effectiveness against bacterial and fungal strains, indicating their potential utility in treating infectious diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogues:

Study Findings
Rajkumar et al. (2014)Demonstrated antibacterial and antifungal activities of piperazine derivatives.
Li et al. (2022)Identified structure-activity relationships (SAR) for ENTs inhibition, showing enhanced selectivity for ENT2 over ENT1 in certain analogues .
Kumar et al. (2013)Highlighted anticancer effects against various cancer cell lines using piperazine derivatives .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is lipophilic, which may enhance its ability to cross cellular membranes and interact with intracellular targets. Further studies are necessary to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary studies indicate that like many piperazine derivatives, this compound may possess a favorable safety profile; however, comprehensive toxicological evaluations are necessary to confirm its therapeutic viability.

Scientific Research Applications

Antidepressant Potential

Research indicates that compounds containing piperazine moieties often exhibit antidepressant effects. 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine is structurally similar to known antidepressants, suggesting it may share similar mechanisms of action, potentially involving serotonin and norepinephrine reuptake inhibition .

Antipsychotic Properties

Due to its structural characteristics, this compound may also demonstrate antipsychotic effects. Studies have shown that piperazine derivatives can modulate dopaminergic and serotonergic systems, which are crucial in the treatment of psychotic disorders .

Inhibition of Nucleoside Transporters

Recent findings highlight the compound's role as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are vital for the transport of nucleosides and nucleoside analogues, impacting chemotherapy efficacy and adenosine regulation in various physiological processes .

Therapeutic Applications

Application AreaDescriptionReferences
AntidepressantPotential to inhibit serotonin and norepinephrine reuptake, similar to existing antidepressants.
AntipsychoticModulation of dopaminergic and serotonergic pathways may provide therapeutic benefits in psychosis.
Cancer TreatmentShows promise in inhibiting tumor growth through modulation of nucleoside transporters.

Case Study 1: Antidepressant Activity

A study investigating the antidepressant-like effects of various piperazine derivatives included this compound among tested compounds. Results indicated significant reductions in depressive behavior in animal models, suggesting its potential utility in treating major depressive disorder .

Case Study 2: Nucleoside Transporter Inhibition

In vitro studies demonstrated that this compound selectively inhibited ENT2 over ENT1. This selectivity could lead to reduced side effects compared to non-selective inhibitors, making it a candidate for further development in cancer therapies .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-[4-(2-fluorophenyl)piperazin-1-yl]ethanamine derivatives, and how are reaction yields optimized?

The synthesis typically involves reductive amination or Schiff base formation. For example, reductive amination of 2-(piperazin-1-yl)ethanamine with aldehydes under hydrogen gas in the presence of catalysts like Pd/NiO achieves high yields (~98%) . Optimization includes solvent selection (e.g., DMSO for solubility), temperature control (25–80°C), and catalyst loading (e.g., 1.1 wt% Pd/NiO). Yields are monitored via TLC and purified using column chromatography. Post-synthetic modifications, such as salt formation, may require pH adjustments and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives, and how are spectral assignments validated?

Key techniques include:

  • ¹H/¹³C NMR : Assignments are validated by comparing coupling constants and chemical shifts with analogous compounds (e.g., δ 2.63–2.66 ppm for piperazine protons) .
  • FTIR : Confirmation of imine bonds (C=N stretch at ~1600–1650 cm⁻¹) or amine groups (N–H stretch at ~3300 cm⁻¹) .
  • UV-Vis : Monitoring conjugation via λ_max shifts (e.g., 250–300 nm for aromatic systems) .
    Cross-validation with high-resolution mass spectrometry (HRMS) and elemental analysis (EA) ensures structural fidelity .

Q. How are preliminary biological activities (e.g., enzyme inhibition, antibacterial effects) assessed for this compound?

  • Enzyme Inhibition : Pancreatic lipase inhibition is tested using colorimetric assays (e.g., p-nitrophenyl butyrate hydrolysis) with IC₅₀ calculations .
  • Antibacterial Activity : Minimum inhibitory concentration (MIC) is determined via broth microdilution against Gram-positive/negative strains .
  • Antioxidant Screening : DPPH radical scavenging assays quantify free radical reduction at 517 nm .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and validate experimental spectral data for this compound?

DFT calculations (e.g., B3LYP/6-31G* level) predict molecular geometries, frontier orbitals (HOMO-LUMO gaps), and vibrational frequencies. Exact exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) . Simulated IR/NMR spectra are compared with experimental data to resolve ambiguities, such as tautomerism or stereoelectronic effects . Solvent effects are incorporated using polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in crystallographic data or refine molecular structures with high accuracy?

  • Software Tools : SHELXL refines structures against high-resolution X-ray data, handling twinning or disorder .
  • Validation Metrics : R-factors (<0.05), electron density maps (Δρ <0.5 eÅ⁻³), and Hirshfeld surfaces ensure structural reliability .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize anisotropic displacement parameters .

Q. How do molecular docking studies predict binding interactions of this compound with biological targets (e.g., enzymes, receptors)?

  • Target Preparation : Retrieve protein structures (e.g., PDB ID 1LPB for lipase) and optimize protonation states at physiological pH.
  • Docking Protocols : AutoDock Vina or Schrödinger Suite applies scoring functions (e.g., Glide XP) to rank poses. Key interactions (e.g., hydrogen bonds with Ser152, hydrophobic contacts with Phe77) are quantified .
  • MD Simulations : NAMD or GROMACS refines docked complexes over 100 ns to assess stability (RMSD <2 Å) .

Q. What statistical methods address discrepancies in biological activity data across studies?

  • Multivariate Analysis : Principal component analysis (PCA) identifies outliers in IC₅₀/MIC datasets.
  • Dose-Response Modeling : Four-parameter logistic curves (GraphPad Prism) calculate Hill slopes to compare potency trends .
  • Meta-Analysis : Fixed-effects models (RevMan) pool data from independent studies, weighting by sample size and variance .

Methodological Optimization Questions

Q. How are synthetic routes optimized using design of experiments (DoE) approaches?

  • Factorial Design : Vary factors (temperature, catalyst ratio, solvent polarity) to maximize yield. Response surface methodology (RSM) identifies optimal conditions .
  • Quality-by-Design (QbD) : Critical process parameters (CPPs) are monitored via PAT tools (e.g., in-situ FTIR) .

Q. What advanced NMR techniques resolve overlapping signals in complex derivatives?

  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to assign quaternary carbons or diastereotopic protons.
  • DOSY : Differentiates compounds in mixtures based on diffusion coefficients .

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